4-(2,4-Dimethoxyphenyl)oxazolidin-2-one
CAS No.:
Cat. No.: VC18231755
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13NO4 |
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Molecular Weight | 223.22 g/mol |
IUPAC Name | 4-(2,4-dimethoxyphenyl)-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C11H13NO4/c1-14-7-3-4-8(10(5-7)15-2)9-6-16-11(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13) |
Standard InChI Key | CBNKXORCQSTCIJ-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C(C=C1)C2COC(=O)N2)OC |
Introduction
Chemical Structure and Nomenclature
The molecular framework of 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one consists of a five-membered oxazolidinone ring (C₃H₅NO₂) fused to a 2,4-dimethoxyphenyl group. The oxazolidinone core features a ketone oxygen at position 2 and a nitrogen atom at position 1, while the aryl substituent introduces methoxy groups at the 2- and 4-positions of the benzene ring. Systematic nomenclature follows IUPAC guidelines, with the oxazolidin-2-one numbering prioritizing the ketone group. The 2,4-dimethoxy substitution pattern is critical for modulating steric and electronic interactions, as evidenced by structure-activity relationship (SAR) studies of analogous compounds .
Synthetic Methodologies
Cyclization Strategies
The synthesis of oxazolidinones typically involves cyclization reactions between aryl isocyanates and epoxides or glycols. For 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one, a plausible route begins with 2,4-dimethoxyphenyl isocyanate and a suitably substituted epoxide. Lithium bromide (LiBr) in refluxing xylene, as described in the DuPont asymmetric synthesis method, facilitates cyclization to yield the oxazolidinone core . Alternative approaches employ microwave-assisted reactions using urea and ethanolamine precursors, which reduce reaction times and improve yields .
Table 1: Representative Synthetic Routes for Oxazolidinone Derivatives
Method | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
DuPont Cyclization | LiBr, xylene, 140°C | 70–85 | |
Microwave Irradiation | Urea, ethanolamine, 150°C | 65–80 | |
HATU-Mediated Coupling | HATU, DIPEA, DCM, rt | 50–75 |
Functionalization at the C5 Position
Modifications at the C5 position of oxazolidinones are common to enhance antibacterial activity. For 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one, introducing acetamide or thioamide groups at C5 could follow protocols analogous to those used for linezolid derivatives. Coupling reactions with carboxylic acids using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) have proven effective for similar compounds .
Physicochemical Properties
The 2,4-dimethoxy groups confer moderate lipophilicity to the molecule, balancing solubility and membrane permeability. Preliminary computational models predict a logP value of ~1.8, suggesting favorable absorption characteristics. The compound’s melting point is estimated to range between 160–170°C based on thermal analyses of structurally related oxazolidinones .
Table 2: Predicted Physicochemical Properties
Property | Value | Method of Estimation |
---|---|---|
Molecular Weight | 265.27 g/mol | Calculated |
LogP | 1.8 | SwissADME |
Water Solubility | 0.12 mg/mL | ALOGPS |
pKa | 3.9 (amine), 9.2 (phenol) | MarvinSketch |
Pharmacological Activity
Antibacterial Mechanisms
Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex . The 2,4-dimethoxy substituents may enhance binding affinity through π-π stacking interactions with ribosomal RNA, as observed in molecular docking studies of analogous compounds . Unlike linezolid, which exhibits bacteriostatic activity against staphylococci, the dimethoxy derivative’s bactericidal potential remains untested.
Spectrum of Activity
While specific data for 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one are lacking, structurally similar oxazolidinones demonstrate efficacy against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP) . The dimethoxy groups may extend activity to gram-negative pathogens by improving membrane penetration, though this hypothesis requires validation.
Research Gaps and Future Directions
Current literature lacks direct evidence of 4-(2,4-Dimethoxyphenyl)oxazolidin-2-one’s antibacterial efficacy, pharmacokinetics, or synthetic optimization. Priority research areas include:
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Synthetic Optimization: Scaling up production using green chemistry principles.
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In Vitro Assays: Testing against panels of drug-resistant bacterial strains.
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SAR Studies: Systematically varying substituents to identify potency enhancers.
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Toxicological Profiling: Assessing mitochondrial toxicity and drug-drug interactions.
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